molecular formula C18H18N4O4S B12875896 Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate

Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B12875896
M. Wt: 386.4 g/mol
InChI Key: BYRIRFKCSGBWOH-UHFFFAOYSA-N
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Description

Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties

Preparation Methods

The synthesis of Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C18H18N4O4S/c1-2-26-18(23)20-14-8-10-16(11-9-14)27(24,25)21-17-12-13-19-22(17)15-6-4-3-5-7-15/h3-13,21H,2H2,1H3,(H,20,23)

InChI Key

BYRIRFKCSGBWOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3

Origin of Product

United States

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